High Binding Affinity and Potent Inhibition of A2AR-Mediated cAMP Accumulation
NIR178 demonstrates potent, selective binding to the human A2A receptor and robustly inhibits downstream signaling. It binds with a Ki of 12 nM and antagonizes agonist-mediated cAMP accumulation with a KB of 72.8 nM in HEK cells expressing human A2AR . For context, the classic A2AR antagonist Istradefylline has a Ki of 2.2 nM, indicating NIR178's potency is within the clinically relevant range for this target class . This strong target engagement is foundational to its ability to reverse adenosine-mediated T-cell suppression.
| Evidence Dimension | Binding affinity (Ki) and functional antagonism (KB for cAMP inhibition) |
|---|---|
| Target Compound Data | Ki = 12 nM; KB (cAMP) = 72.8 nM |
| Comparator Or Baseline | Istradefylline (KW-6002) Ki = 2.2 nM |
| Quantified Difference | NIR178 Ki is ~5.5x higher (less potent) than Istradefylline; KB (cAMP) is in the low nanomolar range. |
| Conditions | Human A2A receptor binding assay; HEK cells expressing human A2AR for cAMP assay. |
Why This Matters
These quantitative values are essential for calculating appropriate in vitro and in vivo doses, ensuring reproducible target engagement and avoiding off-target effects at higher concentrations.
